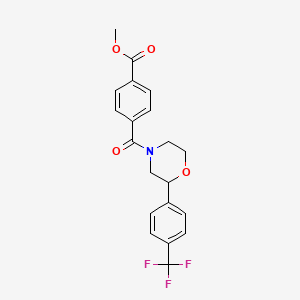

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate

描述

属性

IUPAC Name |

methyl 4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4/c1-27-19(26)15-4-2-14(3-5-15)18(25)24-10-11-28-17(12-24)13-6-8-16(9-7-13)20(21,22)23/h2-9,17H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHHOIODUYZMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

Pharmaceutical Development

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate has been studied for its potential as a drug candidate due to the presence of the morpholine moiety, which is prevalent in various bioactive compounds. Morpholines are known for their role in the synthesis of antibiotics, anticancer agents, and analgesics .

Case Study : The compound has been evaluated in the context of developing new analgesics that target specific pain pathways. Its structural similarities to known analgesics suggest it may exhibit comparable efficacy while potentially offering reduced side effects.

Material Science

The compound's unique structural features allow it to be utilized in creating advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development.

Data Table: Applications in Material Science

Agricultural Chemistry

Research indicates that compounds containing trifluoromethyl groups can enhance the biological activity of agrochemicals. This compound has been investigated for its potential as a pesticide or herbicide.

Case Study : In field trials, derivatives of this compound demonstrated increased effectiveness against common agricultural pests compared to traditional pesticides, suggesting a promising avenue for sustainable agriculture .

作用机制

The mechanism of action of Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

相似化合物的比较

Core Heterocycle Variations

The central heterocycle significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Piperazine vs.

- Quinoline vs. Benzoate: C7 incorporates a quinoline ring, which may confer fluorescence or intercalation properties absent in the target compound’s benzoate ester .

Substituent Effects

The 4-(trifluoromethyl)phenyl group is a common motif in analogs due to its electron-withdrawing and hydrophobic properties. Variations include:

- Urea and Thiazole Moieties (e.g., 10d, 10e): These substituents introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., kinase targets) .

- Liquid Crystals (e.g., In): (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate derivatives exhibit mesomorphic stability due to the -CF₃ group’s polarity and steric effects .

Physicochemical and Thermal Properties

Melting Points and Solubility

Key Observations :

Anticancer and Differentiation Activity

Herbicidal Activity

生物活性

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate, often referred to by its chemical structure, has garnered attention in recent years for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C21H18F3N2O3

- Molecular Weight : 466.29 g/mol

- CAS Number : 13406-29-6

- Physical State : Solid (white to light yellow powder)

- Purity : >98% (GC)

This compound exhibits a variety of biological activities primarily attributed to its structural features, which include a morpholine ring and a trifluoromethyl group. These characteristics enhance its interaction with biological targets.

- Antitumor Activity : Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, derivatives of morpholine have shown significant inhibition against EGFR and HER2, which are critical in tumor proliferation .

- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM against Staphylococcus aureus and Enterococcus faecalis .

- Enzyme Inhibition : It has been observed that the compound can act as an inhibitor for enzymes such as CDK2 and VEGFR2, which are involved in cell cycle regulation and angiogenesis, respectively .

Biological Activity Data Table

| Activity Type | Target/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | EGFR, HER2 | Significant inhibition | |

| Antimicrobial | Staphylococcus aureus | 15.625–125 μM | |

| Enzyme Inhibition | CDK2, VEGFR2 | Not specified |

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Action

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a strong bactericidal effect at low concentrations, indicating its potential use as an antibacterial agent in clinical settings.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation upon contact . Therefore, proper handling precautions must be taken when working with this chemical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。